molecular formula C14H23N3O3S B6438229 N-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide CAS No. 2548994-14-3

N-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide

Cat. No.: B6438229
CAS No.: 2548994-14-3
M. Wt: 313.42 g/mol
InChI Key: ACZBAVRRKMRCDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide is a sulfonamide derivative featuring a piperidine core substituted with a 3,5-dimethyl-1,2-oxazole moiety and a cyclopropane sulfonamide group.

Properties

IUPAC Name

N-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O3S/c1-10-14(11(2)20-15-10)9-17-7-5-12(6-8-17)16-21(18,19)13-3-4-13/h12-13,16H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACZBAVRRKMRCDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2CCC(CC2)NS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide is a synthetic compound that has gained attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a cyclopropanesulfonamide moiety linked to a piperidine ring, which is further substituted with a 3,5-dimethyl-1,2-oxazole group. The molecular formula is C14H20N2O2SC_{14}H_{20}N_2O_2S, indicating a complex structure that contributes to its biological interactions.

The biological activity of this compound is hypothesized to arise from its ability to interact with specific molecular targets, such as enzymes or receptors. The oxazole and piperidine groups may facilitate binding to active sites, potentially inhibiting enzymatic activity or modulating receptor function. Understanding the binding affinity and selectivity through detailed studies is essential for elucidating its mechanism of action.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing oxazole and piperidine moieties have shown broad-spectrum antibacterial activity against various pathogens.

Table 1: Antibacterial Activity Against Test Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Mode of Action
Escherichia coli50 µg/mLBactericidal
Staphylococcus aureus100 µg/mLBacteriostatic
Bacillus subtilisNo inhibition observed-

This table illustrates the varying efficacy of the compound against different bacterial strains.

Anti-inflammatory Properties

In addition to antimicrobial effects, preliminary studies suggest that this compound may possess anti-inflammatory properties. It is believed that modulation of inflammatory pathways could be achieved through inhibition of pro-inflammatory cytokines or enzymes involved in the inflammatory response.

Case Studies

Several case studies have explored the biological activity of related compounds. For example:

  • Study on Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that similar sulfonamide derivatives exhibited potent antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli. The study highlighted the importance of structural modifications in enhancing biological efficacy.
  • Inflammation Model : In an animal model of inflammation, another derivative showed a significant reduction in edema when administered at specific dosages. This suggests potential therapeutic applications in treating inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features for Comparison

  • Piperidine/heterocyclic core : Modifications to the central ring influence conformational flexibility and binding.
  • Oxazole substituents : The 3,5-dimethyl substitution pattern on oxazole impacts steric and electronic properties.
  • Sulfonamide groups : Cyclopropane vs. other sulfonamide substituents affect solubility, metabolic stability, and target interactions.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Structural Features
N-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide C₁₄H₂₂N₃O₃S ~312.41 (estimated) - 3,5-Dimethyloxazole
- Cyclopropane sulfonamide
- Piperidine core
- Sulfonamide group enhances hydrogen bonding
1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-4-(methanesulfonyl)-1,4-diazepane C₁₂H₂₁N₃O₃S 287.38 - Methanesulfonyl
- Diazepane (7-membered ring)
- Larger ring system (diazepane)
- Lower molecular weight
N-[1-(2,4-Dimethylbenzenesulfonyl)piperidin-4-yl]-N-(oxan-4-yl)acetamide C₂₀H₃₀N₂O₄S 394.53 - Aromatic sulfonyl (2,4-dimethylbenzene)
- Oxane (tetrahydropyran)
- Bulky aromatic sulfonyl group
- Increased lipophilicity
2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-({1-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-4-yl}methyl)acetamide C₂₂H₂₆FN₅O₂ 411.48 - Fluorophenyl-pyrazole
- Acetamide linker
- Fluorine enhances electronegativity
- Pyrazole adds π-π stacking potential

Key Findings from Structural Comparisons

Ring System Flexibility :

  • The target compound’s piperidine core (6-membered) offers moderate rigidity compared to the diazepane (7-membered) in , which may influence binding pocket compatibility.
  • The cyclopropane sulfonamide group introduces steric constraints but maintains solubility, contrasting with the bulky aromatic sulfonyl group in that increases hydrophobicity.

Substituent Effects: The 3,5-dimethyloxazole group is conserved across analogs, suggesting its role in metabolic stability and target recognition.

Molecular Weight and Drug-Likeness :

  • The target compound (~312 g/mol) and the diazepane analog (~287 g/mol) fall within Lipinski’s Rule of Five guidelines, favoring oral bioavailability. The larger fluorophenyl-pyrazole derivative (~411 g/mol) may face challenges in absorption.

Sulfonamide Variations :

  • Cyclopropane sulfonamide (target) balances rigidity and solubility better than methanesulfonyl () or aromatic sulfonyl groups (), which may improve pharmacokinetics.

Research and Pharmacological Implications

  • Enzyme Inhibition : Sulfonamides are common in carbonic anhydrase and protease inhibitors. The cyclopropane group may enhance binding to hydrophobic enzyme pockets .
  • Neuroactive Potential: Piperidine derivatives frequently target CNS receptors (e.g., sigma or opioid receptors). However, the target compound lacks the phenylacetamide motifs seen in fentanyl analogs (e.g., ), reducing opioid receptor affinity risks.
  • Antimicrobial/Anticancer Activity : Oxazole-containing compounds often exhibit antimicrobial properties. The dimethyloxazole moiety in the target compound could synergize with sulfonamide groups for dual-target inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.